molecular formula C8H8N2O3 B101509 2-Acetamidonicotinic acid CAS No. 17782-03-5

2-Acetamidonicotinic acid

Cat. No. B101509
CAS RN: 17782-03-5
M. Wt: 180.16 g/mol
InChI Key: KRKPMLZTPRQPTR-UHFFFAOYSA-N
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Description

2-Acetamidonicotinic acid is a chemical compound with the CAS Number: 17782-03-5 and a molecular weight of 180.16 . Its IUPAC name is 2-(acetylamino)nicotinic acid .


Molecular Structure Analysis

The molecular formula of 2-Acetamidonicotinic acid is C8H8N2O3 . The InChI code is 1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Acetamidonicotinic acid are not available, it’s worth noting that similar compounds often participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The density of 2-Acetamidonicotinic acid is 1.404g/cm3, and its boiling point is 465.2ºC at 760mmHg .

Scientific Research Applications

Cosmeceutical Applications in Skincare

2-Acetamidonicotinic acid: has been explored for its potential in skincare products. Its derivative, niacinamide, is known for its role in reducing oxidative stress and inflammation, making it a valuable ingredient in anti-aging and skin health products .

Therapeutic Applications in Medicine

Amino acids, including derivatives like 2-Acetamidonicotinic acid , are essential in protein synthesis and serve as precursors for secondary metabolism molecules. They have therapeutic potential in treating diseases such as cancers and inflammations due to their role in physiological processes .

Biotechnological Research

In biotechnology, 2-Acetamidonicotinic acid derivatives have been studied for their effects on gene expression and protein synthesis. They may influence the development of new therapeutics and vaccines, especially in response to viral infections like SARS-CoV-2 .

Pharmaceutical Research and Development

This compound is utilized in pharmaceutical research for drug synthesis and as a precursor for more complex molecules. Its role in the development of new drugs, especially those targeting metabolic pathways, is significant .

Chemical Synthesis

2-Acetamidonicotinic acid: plays a role in chemical synthesis, serving as a building block for various organic compounds. It is used in the synthesis of aromatic aldehydes, ketones, and amides, which are valuable in different industrial applications .

Material Science

In material science, 2-Acetamidonicotinic acid is used in the synthesis of new materials, including polymers and nanomaterials. Its properties can influence the development of innovative materials with specific characteristics for industrial use .

Environmental Applications

Derivatives of nicotinic acid, which include 2-Acetamidonicotinic acid , are being modified to develop new agents against plant diseases. They act as elicitors to stimulate plants’ natural defenses, offering an ecological method to protect crops .

Analytical Chemistry

2-Acetamidonicotinic acid: is also relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical methods. Its precise and accurate measurement is crucial for supporting processes related to drug discovery and development .

Safety and Hazards

The safety data sheet for 2-Acetamidonicotinic acid suggests that it is intended for R&D use only and not for medicinal or household use .

Future Directions

While specific future directions for 2-Acetamidonicotinic acid are not available, research in related fields like polymerization-induced self-assembly (PISA) and directed evolution methodologies suggest promising future directions .

properties

IUPAC Name

2-acetamidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPMLZTPRQPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525425
Record name 2-Acetamidopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidonicotinic acid

CAS RN

17782-03-5
Record name 2-Acetamidopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main reactions 2-acetamidonicotinic acid undergoes according to the provided research?

A1: The research highlights that 2-acetamidonicotinic acid serves as a crucial starting material for synthesizing various heterocyclic compounds. Specifically, it reacts with aromatic amines like o-toluidine, p-bromoaniline, or o-chloroaniline under fusion conditions. This process forms 8-aza analogs of quinazolinones, namely 3-aryl-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to quinazolinones but with a nitrogen atom replacing a carbon in the ring system [, ].

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